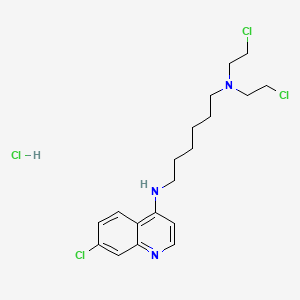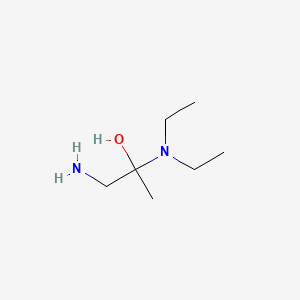
6-Chloro-7-tetradecyl-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-7-tetradecyl-7H-purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the chlorination of hypoxanthine with phosphorus oxychloride in the presence of dimethylaniline . The resulting 6-chloropurine can then be alkylated with tetradecyl halides under basic conditions to introduce the tetradecyl chain .
Industrial Production Methods
Industrial production of 6-Chloro-7-tetradecyl-7H-purine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination and alkylation steps are optimized for scalability, and the final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-7-tetradecyl-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Alkylation: The purine ring can be further alkylated at different positions to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Alkylation: Alkyl halides and a base such as sodium hydride or potassium tert-butoxide are commonly used for alkylation reactions.
Major Products Formed
Substitution Reactions: Products include 6-amino-7-tetradecyl-7H-purine and 6-thio-7-tetradecyl-7H-purine.
Oxidation and Reduction: Products depend on the specific reagents used and the reaction conditions.
Alkylation: Products include various alkylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
6-Chloro-7-tetradecyl-7H-purine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other purine derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antileukemic agent.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Wirkmechanismus
The mechanism of action of 6-Chloro-7-tetradecyl-7H-purine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloropurine: A simpler analog without the tetradecyl chain, used as an antileukemic agent.
6-Amino-7-tetradecyl-7H-purine: A derivative with an amino group at the 6th position, studied for its biological activities.
6-Thio-7-tetradecyl-7H-purine: A derivative with a thiol group at the 6th position, investigated for its potential therapeutic applications.
Uniqueness
The combination of these functional groups allows for specific interactions with biological targets and enhances the compound’s solubility and stability .
Eigenschaften
CAS-Nummer |
68180-23-4 |
|---|---|
Molekularformel |
C19H31ClN4 |
Molekulargewicht |
350.9 g/mol |
IUPAC-Name |
6-chloro-7-tetradecylpurine |
InChI |
InChI=1S/C19H31ClN4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-16-23-19-17(24)18(20)21-15-22-19/h15-16H,2-14H2,1H3 |
InChI-Schlüssel |
DQEXXNPJYJVEBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCN1C=NC2=C1C(=NC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


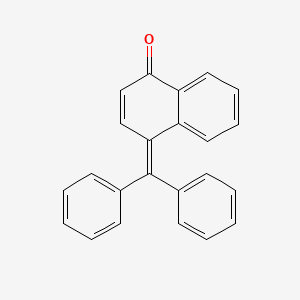

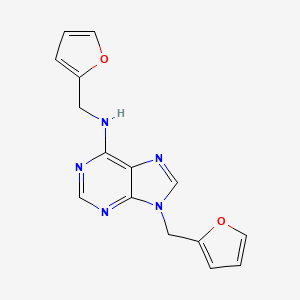
![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)


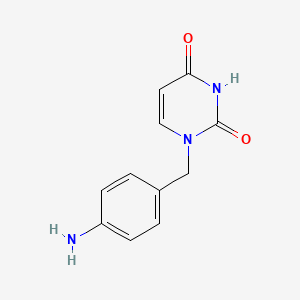
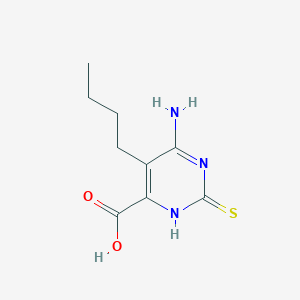

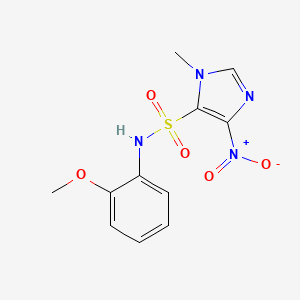
![1-(2,4-Dinitrophenyl)-2-[(4-methylphenyl)(2-phenylcyclopropyl)methylidene]hydrazine](/img/structure/B14006274.png)
